REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-:9].[Na+].O.[CH2:12]=O>C(O)(=O)C>[OH:1][C:2]1[C:3]([CH3:8])=[N:4][C:5]([CH2:12][OH:9])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 27.2 g
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
the residue is repeatedly extracted with hot acetone
|
Type
|
CUSTOM
|
Details
|
The extract is dried
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC(=CC1)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |